N-[(FURAN-2-YL)METHYL]-2-NITRO-5-(PIPERIDIN-1-YL)ANILINE
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Overview
Description
N-[(FURAN-2-YL)METHYL]-2-NITRO-5-(PIPERIDIN-1-YL)ANILINE: is a synthetic organic compound that features a furan ring, a nitro group, and a piperidine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-2-NITRO-5-(PIPERIDIN-1-YL)ANILINE typically involves multi-step organic reactions. A common approach might include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors.
Introduction of the nitro group: Nitration reactions using nitric acid or other nitrating agents.
Attachment of the piperidine ring: This can be done through nucleophilic substitution reactions.
Final assembly: Coupling the furan and piperidine-containing intermediates under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the piperidine moiety.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: Various substitution reactions can occur, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the furan or piperidine rings.
Reduction: Amino derivatives from the reduction of the nitro group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules. Biology Medicine : Possible use in drug discovery and development, particularly for targeting specific enzymes or receptors. Industry : Utilized in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, altering their activity. The nitro group could be involved in redox reactions, while the piperidine moiety might interact with biological membranes or proteins.
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethylamine: Lacks the nitro and piperidine groups.
2-Nitro-5-piperidin-1-yl-phenylamine: Lacks the furan ring.
Furan-2-ylmethyl-(2-nitrophenyl)-amine: Lacks the piperidine ring.
Uniqueness
The combination of the furan ring, nitro group, and piperidine moiety in N-[(FURAN-2-YL)METHYL]-2-NITRO-5-(PIPERIDIN-1-YL)ANILINE makes it unique, potentially offering a distinct set of chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C16H19N3O3 |
---|---|
Molecular Weight |
301.34g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-nitro-5-piperidin-1-ylaniline |
InChI |
InChI=1S/C16H19N3O3/c20-19(21)16-7-6-13(18-8-2-1-3-9-18)11-15(16)17-12-14-5-4-10-22-14/h4-7,10-11,17H,1-3,8-9,12H2 |
InChI Key |
AGHBTMRECPMHRT-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CO3 |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CO3 |
Origin of Product |
United States |
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